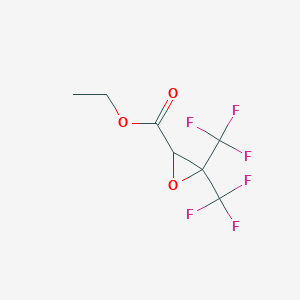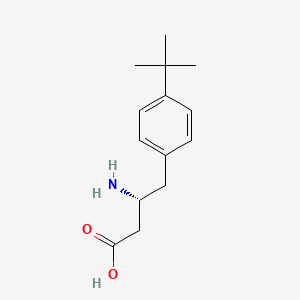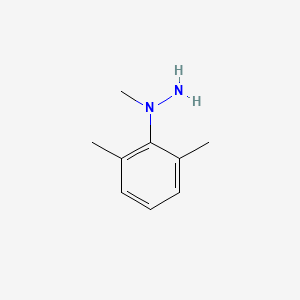
1-(2,6-Dimethylphenyl)-1-methylhydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-Dimethylphenyl)-1-methylhydrazine is an organic compound with the molecular formula C9H14N2 It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a 2,6-dimethylphenyl group and the other by a methyl group
Métodos De Preparación
The synthesis of 1-(2,6-Dimethylphenyl)-1-methylhydrazine can be achieved through several routes. One common method involves the reaction of 2,6-dimethylphenylhydrazine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or ethanol under reflux conditions. The product is then purified by recrystallization or distillation.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often use continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
1-(2,6-Dimethylphenyl)-1-methylhydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles like halides or alkoxides.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, acetone), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction rates and yields. Major products formed from these reactions include nitroso derivatives, amines, and substituted hydrazines.
Aplicaciones Científicas De Investigación
1-(2,6-Dimethylphenyl)-1-methylhydrazine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and azines, which are valuable intermediates in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 1-(2,6-Dimethylphenyl)-1-methylhydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. It may also interact with cellular receptors, affecting signal transduction pathways and cellular responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-(2,6-Dimethylphenyl)-1-methylhydrazine can be compared with other similar compounds, such as:
2,6-Dimethylphenylhydrazine: Lacks the methyl group on the hydrazine moiety, leading to different reactivity and applications.
1-Methylhydrazine: Lacks the 2,6-dimethylphenyl group, resulting in different chemical properties and uses.
1-(2,6-Dimethylphenyl)-2-methylhydrazine: Has an additional methyl group, which can affect its steric and electronic properties.
Propiedades
Número CAS |
6304-61-6 |
|---|---|
Fórmula molecular |
C9H14N2 |
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
1-(2,6-dimethylphenyl)-1-methylhydrazine |
InChI |
InChI=1S/C9H14N2/c1-7-5-4-6-8(2)9(7)11(3)10/h4-6H,10H2,1-3H3 |
Clave InChI |
TVTRKBVQUIZTND-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)N(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


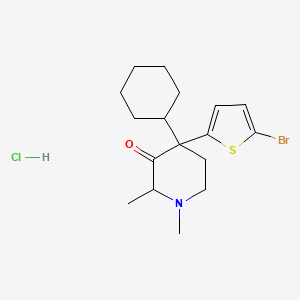
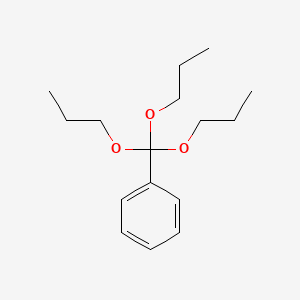
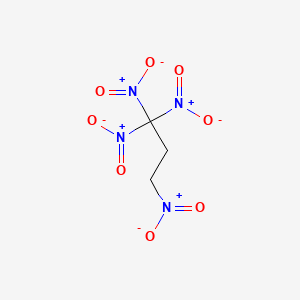
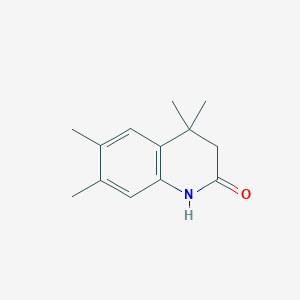


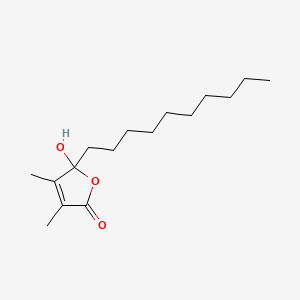
![6-(Pyridin-3-yl)imidazo[1,2-a]pyridine](/img/structure/B14005947.png)
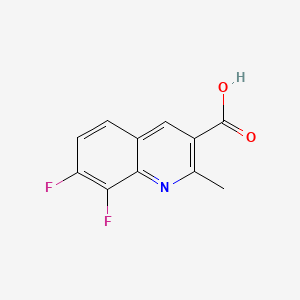
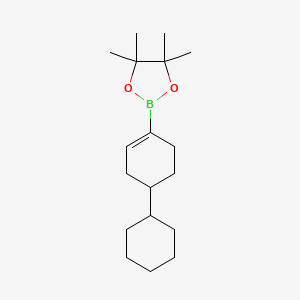
![3,5,7-Trimethyl-1lambda~6~-pyrimido[4,5-e][1,2,4]thiadiazine-1,1,6,8(4H,5H,7H)-tetrone](/img/structure/B14005958.png)
